1-Bromo-4-difluoromethoxy-3-fluoro-5-nitrobenzene
Overview
Description
1-Bromo-4-difluoromethoxy-3-fluoro-5-nitrobenzene is a complex organic compound with the molecular formula C7H3BrF3NO3. This compound is characterized by the presence of bromine, fluorine, and nitro functional groups, which contribute to its unique chemical properties and reactivity. It is used in various scientific research applications due to its distinctive structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-4-difluoromethoxy-3-fluoro-5-nitrobenzene can be synthesized through several synthetic routes. One common method involves the bromination of 4-difluoromethoxy-3-fluoro-5-nitrobenzene using bromine or a brominating agent under controlled conditions. The reaction typically requires a solvent such as dichloromethane or chloroform and is carried out at low temperatures to prevent side reactions .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-4-difluoromethoxy-3-fluoro-5-nitrobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the methoxy group, to form corresponding carbonyl compounds.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) in the presence of hydrogen gas.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Major Products
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Reduction: Formation of 1-amino-4-difluoromethoxy-3-fluoro-5-nitrobenzene.
Oxidation: Formation of carbonyl-containing derivatives.
Scientific Research Applications
1-Bromo-4-difluoromethoxy-3-fluoro-5-nitrobenzene is utilized in various scientific research fields:
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions due to its unique functional groups.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with anticancer and anti-inflammatory properties.
Industry: Used in the production of specialty chemicals and materials with specific properties, such as fluorinated polymers and advanced coatings.
Mechanism of Action
The mechanism of action of 1-Bromo-4-difluoromethoxy-3-fluoro-5-nitrobenzene involves its interaction with molecular targets through its functional groups. The bromine atom can participate in halogen bonding, while the nitro and fluorine groups can engage in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1-Bromo-4-fluorobenzene: Similar in structure but lacks the difluoromethoxy and nitro groups, resulting in different reactivity and applications.
4-Bromo-α,α,α-trifluorotoluene: Contains a trifluoromethyl group instead of the difluoromethoxy group, leading to variations in chemical behavior and uses.
Uniqueness
1-Bromo-4-difluoromethoxy-3-fluoro-5-nitrobenzene is unique due to the combination of bromine, difluoromethoxy, fluorine, and nitro groups in a single molecule. This combination imparts distinct reactivity and makes it a valuable compound for specialized applications in research and industry.
Properties
IUPAC Name |
5-bromo-2-(difluoromethoxy)-1-fluoro-3-nitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF3NO3/c8-3-1-4(9)6(15-7(10)11)5(2-3)12(13)14/h1-2,7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKJWNJYKKDKUDW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])OC(F)F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF3NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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